molecular formula C17H17FN2O4 B5822689 N-(2-fluoro-5-nitrophenyl)-2-(4-isopropylphenoxy)acetamide

N-(2-fluoro-5-nitrophenyl)-2-(4-isopropylphenoxy)acetamide

Cat. No. B5822689
M. Wt: 332.33 g/mol
InChI Key: DHEMLZGEEHFFKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-fluoro-5-nitrophenyl)-2-(4-isopropylphenoxy)acetamide, also known as GW501516, is a synthetic drug that was originally developed for its potential use in treating metabolic and cardiovascular diseases. However, it has gained popularity in the sports and fitness industry as a performance-enhancing drug due to its ability to increase endurance and fat burning.

Mechanism of Action

N-(2-fluoro-5-nitrophenyl)-2-(4-isopropylphenoxy)acetamide works by activating the peroxisome proliferator-activated receptor delta (PPARδ) in the body. This receptor is involved in the regulation of energy metabolism and the development of muscle fibers. Activation of PPARδ leads to an increase in the expression of genes involved in the oxidation of fatty acids and the production of energy.
Biochemical and Physiological Effects:
N-(2-fluoro-5-nitrophenyl)-2-(4-isopropylphenoxy)acetamide has been shown to increase endurance and fat burning in animal studies. It has also been shown to improve muscle fiber development and reduce muscle damage caused by exercise. Additionally, it has been shown to improve insulin sensitivity and reduce inflammation in human studies.

Advantages and Limitations for Lab Experiments

N-(2-fluoro-5-nitrophenyl)-2-(4-isopropylphenoxy)acetamide has several advantages for lab experiments, including its ability to improve endurance and reduce muscle damage caused by exercise. However, it also has limitations, including the potential for off-target effects and the need for careful dosing to avoid toxicity.

Future Directions

Future research on N-(2-fluoro-5-nitrophenyl)-2-(4-isopropylphenoxy)acetamide should focus on its potential use in treating metabolic and cardiovascular diseases, as well as its potential for use in treating certain types of cancers. Additionally, further studies are needed to determine the optimal dosing and potential side effects of the drug.

Synthesis Methods

The synthesis of N-(2-fluoro-5-nitrophenyl)-2-(4-isopropylphenoxy)acetamide involves a multi-step process that includes the reaction of 2-fluoro-5-nitrophenol with 4-isopropylphenol to form the intermediate 2-(4-isopropylphenoxy)-5-nitrophenol. This intermediate is then reacted with acetic anhydride to form the final product, N-(2-fluoro-5-nitrophenyl)-2-(4-isopropylphenoxy)acetamide.

Scientific Research Applications

N-(2-fluoro-5-nitrophenyl)-2-(4-isopropylphenoxy)acetamide has been extensively studied in scientific research for its potential use in treating metabolic and cardiovascular diseases. It has been shown to improve insulin sensitivity, reduce inflammation, and decrease the risk of developing atherosclerosis. Additionally, it has been studied for its potential use in treating certain types of cancers.

properties

IUPAC Name

N-(2-fluoro-5-nitrophenyl)-2-(4-propan-2-ylphenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17FN2O4/c1-11(2)12-3-6-14(7-4-12)24-10-17(21)19-16-9-13(20(22)23)5-8-15(16)18/h3-9,11H,10H2,1-2H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHEMLZGEEHFFKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)OCC(=O)NC2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17FN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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